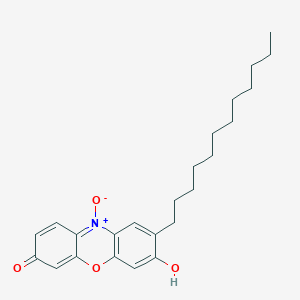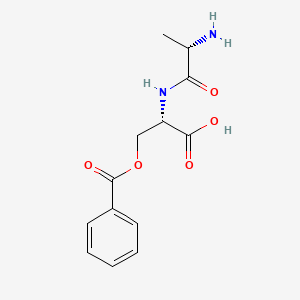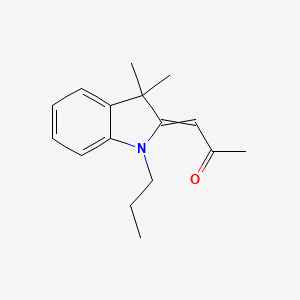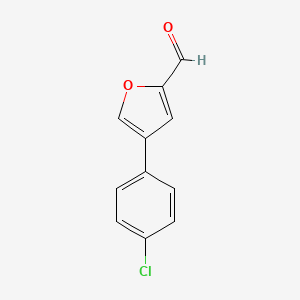
8-Dodecyl-7-hydroxy-10-oxo-3H-10lambda~5~-phenoxazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Dodecyl-7-hydroxy-10-oxo-3H-10lambda~5~-phenoxazin-3-one is a complex organic compound belonging to the phenoxazinone family This compound is characterized by its unique structure, which includes a dodecyl chain, a hydroxy group, and an oxo group attached to a phenoxazinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Dodecyl-7-hydroxy-10-oxo-3H-10lambda~5~-phenoxazin-3-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminophenol with a suitable aldehyde to form the phenoxazinone core. The dodecyl chain can be introduced through alkylation reactions using dodecyl halides under basic conditions. The hydroxy and oxo groups are introduced through selective oxidation and hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
8-Dodecyl-7-hydroxy-10-oxo-3H-10lambda~5~-phenoxazin-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The dodecyl chain can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and aryl halides are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted phenoxazinone derivatives, which can exhibit different biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activity.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 8-Dodecyl-7-hydroxy-10-oxo-3H-10lambda~5~-phenoxazin-3-one involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes involved in cellular metabolism, thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenoxazinone: The parent compound with similar structural features.
Oxazole Derivatives: Compounds with a similar heterocyclic structure.
Phenolic Compounds: Compounds containing a phenol moiety with diverse biological activities.
Uniqueness
8-Dodecyl-7-hydroxy-10-oxo-3H-10lambda~5~-phenoxazin-3-one is unique due to its specific combination of functional groups and the presence of a long dodecyl chain, which imparts distinct chemical and biological properties compared to other phenoxazinone derivatives.
Eigenschaften
CAS-Nummer |
865441-00-5 |
|---|---|
Molekularformel |
C24H31NO4 |
Molekulargewicht |
397.5 g/mol |
IUPAC-Name |
8-dodecyl-7-hydroxy-10-oxidophenoxazin-10-ium-3-one |
InChI |
InChI=1S/C24H31NO4/c1-2-3-4-5-6-7-8-9-10-11-12-18-15-21-24(17-22(18)27)29-23-16-19(26)13-14-20(23)25(21)28/h13-17,27H,2-12H2,1H3 |
InChI-Schlüssel |
GSVKSFQNCNDXDU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC2=C(C=C1O)OC3=CC(=O)C=CC3=[N+]2[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Benzoic acid, 4-[[4-bromo-2-(1-oxopropyl)phenoxy]methyl]-](/img/structure/B14194945.png)


![2-Ethyl-4-[(triphenylmethoxy)methyl]-1,3-dioxolane](/img/structure/B14194951.png)
![4-[([1,1'-Biphenyl]-3-yl)ethynyl]-2-methylpyridine](/img/structure/B14194957.png)


![1-{4-[(1-Hydroxy-2-methylbut-3-en-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B14194966.png)

![lithium;tert-butyl-[[3-[tert-butyl(dimethyl)silyl]oxy-1H-inden-1-id-4-yl]oxy]-dimethylsilane](/img/structure/B14194988.png)
